molecular formula C21H18ClF3N4O4S B11448434 N-(2-chloropyridin-3-yl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

N-(2-chloropyridin-3-yl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

Cat. No.: B11448434
M. Wt: 514.9 g/mol
InChI Key: RGEBHFBBSLVSRR-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine, a pyrimidine ring with a trifluoromethyl group, and a sulfonyl butanamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloropyridin-3-yl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through sulfonylation and amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in amine or alcohol derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines or alcohols.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(2-chloropyridin-3-yl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

    N-(2-chloropyridin-3-yl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide: shares structural similarities with other sulfonyl-containing pyrimidine derivatives.

  • Compounds like This compound and ethyl 3-(furan-2-yl)propionate exhibit unique reactivity due to their distinct functional groups.

Uniqueness:

  • The presence of both pyridine and pyrimidine rings, along with the trifluoromethyl group, imparts unique chemical and biological properties to this compound.
  • Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18ClF3N4O4S

Molecular Weight

514.9 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide

InChI

InChI=1S/C21H18ClF3N4O4S/c1-33-16-8-3-2-6-13(16)15-12-17(21(23,24)25)29-20(28-15)34(31,32)11-5-9-18(30)27-14-7-4-10-26-19(14)22/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,27,30)

InChI Key

RGEBHFBBSLVSRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

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